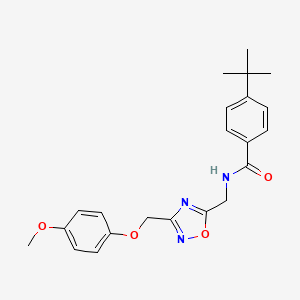

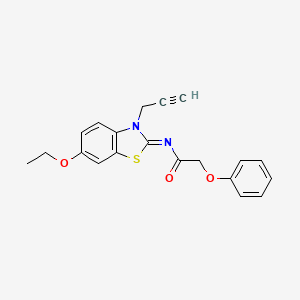

![molecular formula C20H22N4O2 B2975884 N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-82-5](/img/structure/B2975884.png)

N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a hexanamide group (a six-carbon chain with an amide group at one end), and a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the benzyl, hexanamide, and triazinyl groups all contributing to its overall structure . The presence of the triazinyl group, in particular, would likely have a significant impact on the compound’s properties, as this group is a stable free radical .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazinyl group, for example, could affect its stability and reactivity .Applications De Recherche Scientifique

Antiviral Activity

Benzotriazine derivatives have been studied for their potential as antiviral agents. The structure of benzotriazine allows for the synthesis of various scaffolds that can be screened for pharmacological activities, including antiviral properties. For instance, certain indole derivatives, which share a similar heterocyclic structure to benzotriazine, have shown inhibitory activity against influenza A and other viruses .

Anti-inflammatory Activity

The anti-inflammatory potential of benzotriazine derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs. Research on indole derivatives, which are structurally related, has revealed significant anti-inflammatory effects, suggesting a promising avenue for benzotriazine compounds as well .

Anticancer Activity

Benzotriazine derivatives have been explored for their anticancer activity. They can interact with various cellular targets and disrupt cancer cell proliferation. The indole scaffold, which is similar to benzotriazine, is present in many synthetic drug molecules that exhibit anticancer properties, indicating the potential of benzotriazine derivatives in cancer therapy .

Antimicrobial Activity

The antimicrobial applications of benzotriazine derivatives stem from their ability to interfere with bacterial and fungal cell mechanisms. Indole derivatives, for example, have demonstrated a broad spectrum of antimicrobial activity, which can be a reference point for the development of benzotriazine-based antimicrobial agents .

Antitubercular Activity

Tuberculosis remains a major global health challenge, and benzotriazine derivatives could contribute to the discovery of new antitubercular drugs. Their structural flexibility allows for the creation of compounds that could target Mycobacterium tuberculosis effectively .

Antidiabetic Activity

Benzotriazine derivatives may also have applications in the management of diabetes. By modifying the benzotriazine core, researchers can synthesize compounds that might influence insulin release or glucose metabolism, offering a new approach to diabetes treatment .

Antimalarial Activity

Malaria is another disease where benzotriazine derivatives could make an impact. Their potential to inhibit the growth of Plasmodium species, which cause malaria, makes them candidates for the development of new antimalarial drugs .

Anticholinesterase Activity

Finally, benzotriazine derivatives could be used in the treatment of neurodegenerative diseases like Alzheimer’s disease through their anticholinesterase activity. This activity can enhance cognitive function by increasing the levels of neurotransmitters in the brain .

Mécanisme D'action

Target of Action

The primary targets of N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain and other areas of the body.

Mode of Action

N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition occurs in a mixed-type inhibition mode This compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

By inhibiting AChE and BuChE, N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, this compound increases the availability of this neurotransmitter, enhancing cholinergic transmission .

Result of Action

The molecular and cellular effects of N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide’s action primarily involve an increase in acetylcholine levels due to the inhibition of AChE and BuChE . This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c25-19(21-15-16-9-3-1-4-10-16)13-5-2-8-14-24-20(26)17-11-6-7-12-18(17)22-23-24/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBAZCFCTQTBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2975801.png)

![N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2975808.png)

![ethyl 2-[[2-[[(5E)-5-indol-3-ylidene-4-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2975810.png)

![N-[2-[[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-(2-methylpropyl)amino]-2-oxoethyl]-2-chloro-N-methylquinoline-4-carboxamide](/img/structure/B2975811.png)

![3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2975814.png)

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)

![4-(benzylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2975822.png)

![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)